1-(6-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-(6-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, a phenyl group attached to a piperidine ring, and a carbonitrile group. The intricate arrangement of these functional groups endows the compound with unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The piperidine ring is then synthesized and functionalized with the phenyl group. Finally, the carbonitrile group is introduced to complete the synthesis. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(6-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often resulting in the formation of carboxylic acids or amines.
Scientific Research Applications
1-(6-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.
Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development for the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses. The precise molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-(6-Cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their functional groups and overall structure.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also feature a heterocyclic core but have distinct pharmacological activities and applications.
Cyclopropylamino-pyrimidine derivatives: These compounds have a cyclopropyl group attached to a pyrimidine ring, similar to this compound, but differ in their additional functional groups and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H20N4 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C19H20N4/c20-13-19(16-4-2-1-3-5-16)8-10-23(11-9-19)18-12-17(15-6-7-15)21-14-22-18/h1-5,12,14-15H,6-11H2 |
InChI Key |
DMJNBFUCZKGIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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